3-(2-Chloropyrimidin-4-yl)-1H-indole
Overview
Description
3-(2-Chloropyrimidin-4-yl)-1H-indole is a heterocyclic compound that combines the structural features of both indole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropyrimidin-4-yl)-1H-indole typically involves the coupling of an indole derivative with a chloropyrimidine. One common method is the ultrasound-assisted heteroarylation approach, where 2,4-dichloropyrimidine reacts with indole in the presence of a catalyst such as indium triflate (In(OTf)3) under sonochemical conditions . This method is advantageous due to its regioselectivity and good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloropyrimidin-4-yl)-1H-indole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be replaced by nucleophiles such as amines or alcohols.
Oxidation: The indole moiety can be oxidized to form various oxidation products.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Oxidized indole derivatives.
Reduction: Reduced pyrimidine derivatives.
Scientific Research Applications
3-(2-Chloropyrimidin-4-yl)-1H-indole has been explored for its potential as an inhibitor of SIRT1, a protein involved in aging and metabolic regulation . The compound’s framework has been used to develop a library of inhibitors that show promising interactions with SIRT1, making it a valuable tool in the study of aging and related diseases. Additionally, its structural features make it a candidate for drug discovery and development in various therapeutic areas, including oncology and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 3-(2-Chloropyrimidin-4-yl)-1H-indole as a SIRT1 inhibitor involves its binding to the active site of the enzyme, thereby inhibiting its deacetylase activity . This inhibition can modulate various cellular processes, including gene expression, DNA repair, and metabolic regulation. The indole moiety interacts with specific residues in the active site, while the pyrimidine ring enhances binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloropyrimidin-4-yl)benzoic acid
- N-(2-Chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine
Uniqueness
3-(2-Chloropyrimidin-4-yl)-1H-indole is unique due to its combined indole and pyrimidine structure, which provides a versatile scaffold for drug development. Its ability to inhibit SIRT1 with high specificity sets it apart from other similar compounds, making it a valuable tool in medicinal chemistry research .
Properties
IUPAC Name |
3-(2-chloropyrimidin-4-yl)-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-12-14-6-5-11(16-12)9-7-15-10-4-2-1-3-8(9)10/h1-7,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGKIMCJZOZIOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NC(=NC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50732824 | |
Record name | 3-(2-Chloropyrimidin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50732824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945016-63-7 | |
Record name | 3-(2-Chloro-4-pyrimidinyl)-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=945016-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Chloropyrimidin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50732824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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